![molecular formula C14H23P B13821814 [(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,4S)-2-bicyclo[221]heptanyl]-[(1S,4R)-2-bicyclo[221]heptanyl]phosphane is a unique organophosphorus compound characterized by its bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dichloromethane to facilitate the reaction. The temperature is maintained at low to moderate levels to ensure the stability of the intermediates and the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus compounds.
Substitution: Nucleophilic substitution reactions are common, where the phosphorus atom can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphorus compounds.
Substitution: Substituted phosphane derivatives.
Aplicaciones Científicas De Investigación
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Medicine: Investigated for its role in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can coordinate with metal centers, forming stable complexes that facilitate catalytic processes. The bicyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A related compound with a similar bicyclic structure but different functional groups.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: Another bicyclic compound with distinct substituents.
Uniqueness
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane is unique due to its phosphorus-containing bicyclic structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with transition metals sets it apart from other similar compounds, making it valuable in catalysis and other applications.
Propiedades
Fórmula molecular |
C14H23P |
|---|---|
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane |
InChI |
InChI=1S/C14H23P/c1-3-11-5-9(1)7-13(11)15-14-8-10-2-4-12(14)6-10/h9-15H,1-8H2/t9-,10+,11+,12-,13?,14?,15? |
Clave InChI |
HTYNGYAEADUMOE-ABJVUNENSA-N |
SMILES isomérico |
C1C[C@H]2C[C@@H]1CC2PC3C[C@H]4CC[C@@H]3C4 |
SMILES canónico |
C1CC2CC1CC2PC3CC4CCC3C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821731.png)
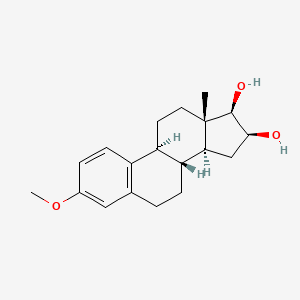
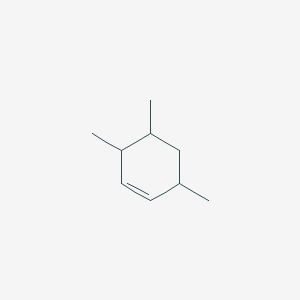
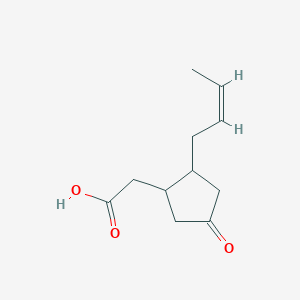
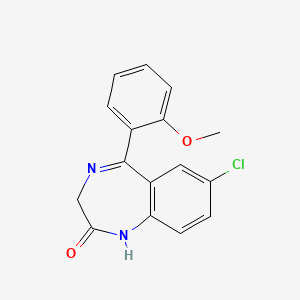


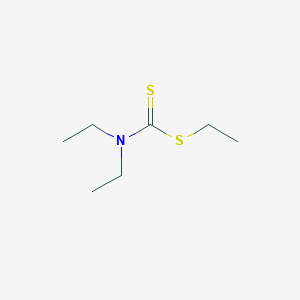
![(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)
![1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide](/img/structure/B13821785.png)

![2-[(2-hydroxypropyl)sulfanyl]-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13821790.png)


